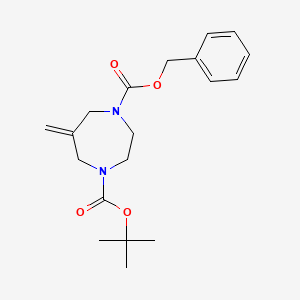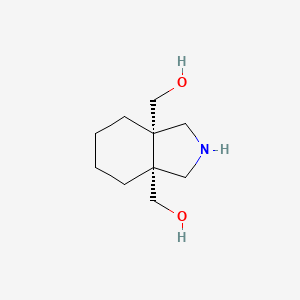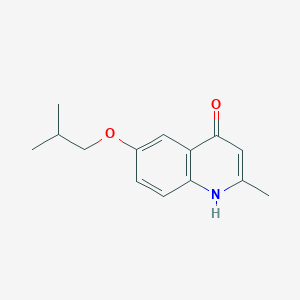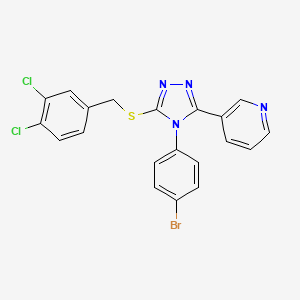![molecular formula C24H28N4O5 B12046492 N2-[[5-(Diphenylmethyl)-2-furanyl]carbonyl]-L-Arginine hydrate](/img/structure/B12046492.png)
N2-[[5-(Diphenylmethyl)-2-furanyl]carbonyl]-L-Arginine hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-[[5-(Diphenylmethyl)-2-furanyl]carbonyl]-L-Arginine hydrate is a chemical compound known for its role as a C3a receptor antagonist. The Complement component 3a receptor is a G protein-coupled receptor protein involved in the complement system, which plays a crucial role in the immune response .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-[[5-(Diphenylmethyl)-2-furanyl]carbonyl]-L-Arginine hydrate typically involves the reaction of L-Arginine with 5-(Diphenylmethyl)-2-furancarbonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at low temperatures to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and purification systems to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N2-[[5-(Diphenylmethyl)-2-furanyl]carbonyl]-L-Arginine hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different derivatives with altered functional groups.
Substitution: It can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
N2-[[5-(Diphenylmethyl)-2-furanyl]carbonyl]-L-Arginine hydrate has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its role in modulating the immune response through the C3a receptor.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating immune-related disorders.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of N2-[[5-(Diphenylmethyl)-2-furanyl]carbonyl]-L-Arginine hydrate involves its interaction with the C3a receptor. By binding to this receptor, it inhibits the activation of the complement system, thereby modulating the immune response. This interaction involves specific molecular targets and pathways that are crucial for its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl-L-arginine: Another arginine derivative with different functional groups.
L-Ornithine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N5-[(4-methoxyphenyl)diphenylmethyl]: A structurally similar compound used in different applications.
Uniqueness
N2-[[5-(Diphenylmethyl)-2-furanyl]carbonyl]-L-Arginine hydrate is unique due to its specific interaction with the C3a receptor, making it a valuable tool in studying the complement system and its role in immune response .
Eigenschaften
Molekularformel |
C24H28N4O5 |
|---|---|
Molekulargewicht |
452.5 g/mol |
IUPAC-Name |
(2S)-2-[(5-benzhydrylfuran-2-carbonyl)amino]-5-(diaminomethylideneamino)pentanoic acid;hydrate |
InChI |
InChI=1S/C24H26N4O4.H2O/c25-24(26)27-15-7-12-18(23(30)31)28-22(29)20-14-13-19(32-20)21(16-8-3-1-4-9-16)17-10-5-2-6-11-17;/h1-6,8-11,13-14,18,21H,7,12,15H2,(H,28,29)(H,30,31)(H4,25,26,27);1H2/t18-;/m0./s1 |
InChI-Schlüssel |
SFOGIFDRPRBBFF-FERBBOLQSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(O3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O.O |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(O3)C(=O)NC(CCCN=C(N)N)C(=O)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-methoxy-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B12046441.png)
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(4-ethoxyphenyl)methylidene]propanehydrazide](/img/structure/B12046456.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(4,5-diphenyl-1H-imidazol-1-yl)propanehydrazide](/img/structure/B12046465.png)
![4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]benzamide](/img/structure/B12046472.png)
![1-Butyl-3-(3-Oxidanylpropyl)-8-[(1~{r},5~{s})-3-Tricyclo[3.3.1.0^{3,7}]nonanyl]-7~{h}-Purine-2,6-Dione](/img/structure/B12046476.png)

![Ethyl 3-[(3,4-difluorobenzyl)amino]propanoate](/img/structure/B12046479.png)



